5-Acetylpyridine-2-carboxylic acid

Descripción

BenchChem offers high-quality 5-Acetylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-2-3-7(8(11)12)9-4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENIZGCXHPVGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607146 | |

| Record name | 5-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65184-39-6 | |

| Record name | 5-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Acetylpyridine-2-carboxylic acid chemical properties

An In-depth Technical Guide to 5-Acetylpyridine-2-carboxylic Acid: Properties, Reactivity, and Applications

Introduction

5-Acetylpyridine-2-carboxylic acid is a bifunctional heterocyclic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of pyridine, a core structure in numerous bioactive molecules, it serves as a versatile building block for the synthesis of complex chemical entities.[1] Its structure incorporates three key features: an electron-deficient pyridine ring, a carboxylic acid at the 2-position, and an acetyl (ketone) group at the 5-position. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable synthon for creating novel enzyme inhibitors, coordination complexes, and functional materials.[1][2]

This guide provides a comprehensive overview of the core chemical properties of 5-Acetylpyridine-2-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectral data, reactivity, and potential applications, offering field-proven insights from the perspective of a senior application scientist.

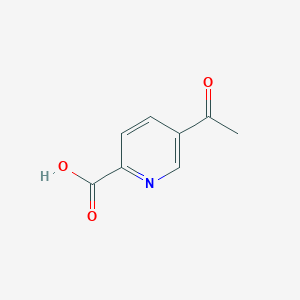

Caption: Molecular structure of 5-Acetylpyridine-2-carboxylic acid.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for 5-Acetylpyridine-2-carboxylic acid are summarized below. Its solid form at room temperature and relatively high melting point are typical for a rigid, polar molecule capable of forming strong intermolecular hydrogen bonds via its carboxylic acid moiety.

| Property | Value | Source |

| CAS Number | 65184-39-6 | [3][4] |

| Molecular Formula | C₈H₇NO₃ | [3] |

| Molecular Weight | 165.15 g/mol | [3][5] |

| Appearance | White Solid | [6] |

| Melting Point | 179-180 °C | [4] |

| Boiling Point | 143-145 °C (at 5 Torr) | [4] |

| Predicted pKa | 3.14 ± 0.10 | [4] |

| Topological Polar Surface Area | 67.3 Ų | [3] |

Solubility Insights: Due to the presence of the polar carboxylic acid group and the pyridine nitrogen, 5-Acetylpyridine-2-carboxylic acid exhibits poor solubility in nonpolar organic solvents. It is expected to be sparingly soluble in polar aprotic solvents like DMSO and DMF. Its solubility significantly increases in aqueous base (e.g., NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form a highly polar carboxylate salt. For reactions requiring organic solvents, conversion to an ester derivative is a common strategy.

Synthesis Pathways

While specific, detailed preparations for 5-Acetylpyridine-2-carboxylic acid are not abundant in readily available literature, its synthesis can be logically approached from common pyridine precursors. A general and plausible strategy involves the functionalization of a pre-existing pyridine ring.

One conceptual workflow starts with a compound like 5-bromo-2-methylpyridine. The methyl group can be oxidized to a carboxylic acid, and the bromo-substituent can be converted to an acetyl group via metal-catalyzed cross-coupling reactions or other nucleophilic substitution methods.

Caption: Conceptual workflow for the synthesis of 5-Acetylpyridine-2-carboxylic acid.

A more direct, patented method for producing a related compound, 2-acetylpyridine, involves the conversion of 2-pyridinecarboxylic acid into its acyl chloride, followed by a condensation reaction with a malonate ester and subsequent hydrolysis and decarboxylation.[7] This highlights the reactivity of the 2-carboxylic acid position and suggests a viable route if the acetyl group were already in place at the 5-position.

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The expected spectral characteristics of 5-Acetylpyridine-2-carboxylic acid are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. Due to the electron-withdrawing nature of both substituents, these protons will be deshielded and appear at high chemical shifts (typically δ 8.0-9.0 ppm). A sharp singlet corresponding to the three protons of the acetyl methyl group would appear further upfield, likely in the δ 2.5-2.8 ppm range. The acidic proton of the carboxylic acid will produce a broad singlet at a very low field (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The carbon spectrum will be characterized by two signals in the low-field region corresponding to the carbonyl carbons of the carboxylic acid (δ ~165-170 ppm) and the ketone (δ > 195 ppm).[8] The five carbons of the pyridine ring will appear in the δ 120-155 ppm range. The methyl carbon of the acetyl group will be found at a much higher field (δ ~25-30 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[8]

-

A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.

-

A sharp, strong C=O stretching band for the carboxylic acid will appear around 1700-1730 cm⁻¹.

-

A second strong C=O stretching band for the ketone will be observed nearby, typically around 1680-1700 cm⁻¹.

-

Stretches corresponding to C=C and C=N bonds of the aromatic ring will be present in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (165.04 g/mol ).[3] Common fragmentation patterns would include the loss of the hydroxyl group (-17 amu) and the carboxylic acid group (-45 amu).

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Acetylpyridine-2-carboxylic acid is dictated by its three functional components. Understanding these reactive sites is key to its application in synthesis.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-ACETYLPYRIDINE-2-CARBOXYLIC ACID CAS#: 65184-39-6 [m.chemicalbook.com]

- 5. 5-acetylpyridine-2-carboxylic acid - CAS:65184-39-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-Acetyl-pyridine-2-carboxylic acid amide | 135450-71-4 [sigmaaldrich.com]

- 7. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

An In-depth Technical Guide to 5-Acetylpyridine-2-carboxylic acid: A Key Building Block for Modern Drug Discovery

For Immediate Release

[City, State] – January 11, 2026 – As the landscape of pharmaceutical research evolves, the demand for novel molecular scaffolds with promising biological activities continues to grow. Among these, 5-Acetylpyridine-2-carboxylic acid, a versatile heterocyclic compound, has emerged as a significant building block for the synthesis of new therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, properties, and potential applications for researchers, scientists, and professionals in drug development.

Core Molecular Attributes of 5-Acetylpyridine-2-carboxylic acid

5-Acetylpyridine-2-carboxylic acid, identified by the CAS Number 65184-39-6 , is a pyridine derivative featuring both a carboxylic acid and an acetyl group.[1] This unique substitution pattern imparts a distinct electronic and steric profile, making it an attractive starting material for the synthesis of a wide array of more complex molecules.

| Property | Value | Source |

| CAS Number | 65184-39-6 | [1] |

| Molecular Formula | C8H7NO3 | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| IUPAC Name | 5-acetylpyridine-2-carboxylic acid | [1] |

| Synonyms | 5-acetyl-2-pyridinecarboxylic acid, 5-acetylpicolinic acid | [1] |

The presence of the carboxylic acid and ketone functionalities offers multiple reaction sites for chemical modification, allowing for the construction of diverse molecular libraries for high-throughput screening.

Strategic Synthesis of 5-Acetylpyridine-2-carboxylic acid

A feasible forward synthesis could involve the following key steps, starting from a commercially available substituted pyridine:

Caption: A proposed synthetic workflow for 5-Acetylpyridine-2-carboxylic acid.

Detailed Protocol:

Step 1: Oxidation of 5-Bromo-2-methylpyridine The initial step involves the oxidation of the methyl group of 5-bromo-2-methylpyridine to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO4) in a basic aqueous solution, followed by acidification.

-

Rationale: The methyl group on the pyridine ring is susceptible to oxidation to a carboxylic acid, a common transformation in the synthesis of pyridine carboxylic acids.

Step 2: Palladium-Catalyzed Cross-Coupling The resulting 5-bromopyridine-2-carboxylic acid can then undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. For a Stille coupling, the bromide would be reacted with tributyl(1-ethoxyvinyl)tin in the presence of a palladium catalyst (e.g., Pd(PPh3)4).

-

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The use of an ethoxyvinyl reagent introduces the acetyl precursor.

Step 3: Acid Hydrolysis The final step is the acid-catalyzed hydrolysis of the enol ether intermediate, 5-(1-ethoxyvinyl)pyridine-2-carboxylic acid, to yield the desired acetyl group. This is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid.

-

Rationale: The hydrolysis of the enol ether is a standard method for the deprotection of a ketone, leading to the final product.

The Pivotal Role of Pyridine Scaffolds in Drug Discovery

Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility, bioavailability, and interaction with biological targets.

The incorporation of a carboxylic acid function is particularly significant as it can serve as a key pharmacophore, engaging in ionic interactions with amino acid residues in protein binding sites. Furthermore, the carboxylic acid group can be used to modulate the physicochemical properties of a drug candidate, such as its acidity and lipophilicity.[5]

Caption: Logical relationships of functional groups to applications in drug discovery.

Derivatives of pyridine carboxylic acids have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, various pyridine acyl sulfonamide derivatives have been evaluated as potent COX-2 inhibitors.[6] Moreover, coordination polymers constructed from 5-aminopyridine-2-carboxylic acid have demonstrated anticancer properties.[7] These examples underscore the potential of 5-Acetylpyridine-2-carboxylic acid as a scaffold for the development of novel therapeutics.

Analytical Methodologies for Characterization and Quality Control

The purity and identity of 5-Acetylpyridine-2-carboxylic acid are crucial for its application in research and development. A combination of analytical techniques should be employed for its comprehensive characterization.

Recommended Analytical Workflow:

| Technique | Purpose | Key Parameters to Observe |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area, peak purity |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Molecular ion peak (m/z) corresponding to [M+H]+ or [M-H]- |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | 1H and 13C chemical shifts, coupling constants, integration |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C=N/C=C (pyridine ring) |

| Elemental Analysis | Determination of elemental composition | Percentage of Carbon, Hydrogen, and Nitrogen |

A general approach for the analysis of carboxylic acids often involves liquid chromatography coupled with mass spectrometry (LC-MS), which provides both separation and sensitive detection.

Conclusion and Future Perspectives

5-Acetylpyridine-2-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides a platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. While further research is needed to fully explore the synthetic routes and pharmacological profile of this specific molecule, the established importance of the pyridine carboxylic acid scaffold strongly suggests a promising future for its application in the development of next-generation therapeutics.

References

-

PubChem. 5-Acetylpyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

- Google Patents.

-

PubMed. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. [Link]

-

PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]

Sources

- 1. 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 3. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Acetylpyridine-2-carboxylic acid: A Key Heterocyclic Building Block

This guide provides a comprehensive technical overview of 5-Acetylpyridine-2-carboxylic acid, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, spectroscopic signature, reactivity, and applications, grounding all information in established scientific principles and validated data.

Introduction: The Significance of a Bifunctional Pyridine Scaffold

5-Acetylpyridine-2-carboxylic acid (APCA) is a substituted pyridine derivative featuring two key functional groups: a carboxylic acid at the 2-position and an acetyl group at the 5-position. This unique bifunctional arrangement on an aromatic, electron-deficient pyridine ring makes it a highly versatile and valuable building block in synthetic organic chemistry. The pyridine nucleus is a common motif in pharmaceuticals and agrochemicals, and the presence of orthogonal functional groups—a nucleophilic acetyl moiety and an electrophilic carboxylic acid (or its derivatives)—allows for sequential and regioselective chemical transformations. This guide aims to provide the foundational knowledge required to effectively utilize this compound in complex molecular design and synthesis.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of 5-Acetylpyridine-2-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| CAS Number | 65184-39-6 | [1][2] |

| IUPAC Name | 5-acetylpyridine-2-carboxylic acid | [1] |

| Synonyms | 5-acetyl-2-pyridinecarboxylic acid, 5-Acetylpicolinic acid | [1] |

| Melting Point | 179-180 °C | [2] |

| Boiling Point | 143-145 °C (at 5 Torr) | [2] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Sparingly soluble in water; solubility decreases with carbon chain length in carboxylic acids. Generally soluble in organic solvents like ethanol, methanol, and DMSO.[3] | |

| SMILES | CC(=O)C1=CN=C(C=C1)C(=O)O | [1] |

| InChIKey | FENIZGCXHPVGFG-UHFFFAOYSA-N | [1] |

Carboxylic acids like APCA exhibit strong intermolecular hydrogen bonding, which contributes to their relatively high melting and boiling points compared to other molecules of similar mass.[3] The presence of both a hydrogen bond donor (carboxylic acid -OH) and acceptors (carbonyl oxygens, pyridine nitrogen) facilitates the formation of stable dimeric structures in the solid state.

Synthesis and Purification

While a single, universally adopted synthesis for 5-Acetylpyridine-2-carboxylic acid is not prominently featured in the literature, its structure lends itself to several plausible synthetic strategies based on established pyridine chemistry. A common conceptual approach involves the modification of a pre-existing, suitably substituted pyridine ring.

Proposed Synthetic Workflow

A logical and frequently employed strategy for constructing such molecules is the oxidation of an alkyl group at the 2-position of the pyridine ring to a carboxylic acid.

Caption: Proposed synthetic workflow for 5-Acetylpyridine-2-carboxylic acid.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common organic synthesis techniques for the oxidation of alkylpyridines.[4][5]

Objective: To synthesize 5-Acetylpyridine-2-carboxylic acid from 5-Acetyl-2-methylpyridine.

Materials:

-

5-Acetyl-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric Acid (H₂SO₄), dilute

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Acetyl-2-methylpyridine in water.

-

Oxidation: Slowly add a solution of potassium permanganate in water to the flask. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration.

-

Decolorization: If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

-

Acidification: Cool the clear filtrate in an ice bath and carefully acidify with dilute sulfuric acid or hydrochloric acid to a pH of ~3-4. The product, 5-Acetylpyridine-2-carboxylic acid, should precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).

Self-Validation: The identity and purity of the final product must be confirmed through spectroscopic methods (NMR, IR, MS) and melting point analysis. The obtained melting point should be sharp and match the literature value (179-180 °C).[2]

Spectroscopic Characterization

The structural features of 5-Acetylpyridine-2-carboxylic acid give rise to a distinct spectroscopic signature. The following data are predicted based on established principles for the spectroscopy of carboxylic acids and aromatic ketones.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710-1760 cm⁻¹.[8]

-

C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C=C/C=N Stretch (Aromatic Ring): Multiple absorptions in the 1500-1600 cm⁻¹ region.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the aromatic protons and the acetyl methyl protons.

-

-COOH Proton: A broad singlet, highly deshielded, typically appearing far downfield (>10-12 ppm). This signal will disappear upon shaking the sample with D₂O.[8]

-

Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (typically 7.5-9.0 ppm), showing characteristic splitting patterns (doublets, doublet of doublets) based on their coupling constants.

-

-CH₃ Protons (Acetyl): A sharp singlet corresponding to the three methyl protons, typically in the range of 2.0-2.5 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum is diagnostic for the carbonyl carbons.

-

Carboxylic Acid Carbonyl (C=O): Deshielded signal in the range of 165-185 ppm.[9]

-

Ketone Carbonyl (C=O): Highly deshielded signal, typically further downfield than the acid, around 190-200 ppm.

-

Pyridine Ring Carbons: Multiple signals in the aromatic region (120-150 ppm).

-

Acetyl Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25-30 ppm.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of -OH (m/z = 148) and -COOH (m/z = 120), as well as the formation of an acylium ion from cleavage of the acetyl group.[10]

Reactivity and Applications in Drug Discovery

The utility of 5-Acetylpyridine-2-carboxylic acid stems from the differential reactivity of its functional groups, allowing it to serve as a versatile scaffold in medicinal chemistry. Pyridine carboxylic acid isomers and their derivatives have been instrumental in developing drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes.[11]

Caption: Chemical reactivity pathways for drug scaffold development.

As an Intermediate for Enzyme Inhibitors

The pyridine-2-carboxylic acid moiety is a known metal-binding pharmacophore. This structural motif can chelate metal ions in the active sites of metalloenzymes, leading to potent inhibition. The acetyl group at the 5-position serves as a versatile chemical handle. It can be further functionalized to introduce specific side chains that can interact with other regions of the enzyme's active site, thereby increasing both potency and selectivity. Patents for pyridine-dicarboxylic acid amides have highlighted their potential as inhibitors of enzymes like proline hydroxylase.[11]

In the Synthesis of Coordination Polymers

The ability of the carboxylate group and the pyridine nitrogen to coordinate with metal ions makes this molecule an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and as potential therapeutic agents.

Safety and Handling

As with any laboratory chemical, 5-Acetylpyridine-2-carboxylic acid should be handled with appropriate care. The following guidelines are based on safety data for structurally related compounds like 2-acetylpyridine and pyridine-2-carboxylic acid.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

5-Acetylpyridine-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for molecular architects in the pharmaceutical and material sciences. Its defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its dual functional handles for chemical modification make it an invaluable intermediate. The principles and data consolidated in this guide provide researchers with the necessary framework to confidently and effectively incorporate this potent building block into their synthetic programs, accelerating the discovery and development of novel, high-value molecules.

References

-

PubChem. (n.d.). 5-Acetylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].

- University Course Material. (n.d.). Useful Spectroscopic Data. Retrieved from a university chemistry resource on spectroscopy.

- Acros Organics. (2025, December 18). Safety Data Sheet for 2-Acetylpyridine.

- Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet for 5-Ethyl-2,3-pyridinedicarboxylic acid.

-

LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Anichem. (n.d.). 5-acetylpyridine-2-carboxylic acid In Stock. Retrieved from [Link]

- LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.

- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives.

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2025, March 20). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Retrieved from [Link]

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids.

-

LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-ETHYLPYRIDINE-2-CARBOXYLIC ACID | CAS 770-08-1. Retrieved from [Link]

- Google Patents. (n.d.). CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.

- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

- LibreTexts Chemistry. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from a source detailing 13C NMR of carboxylic acids.

-

LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). US5672614A - Pharmaceutical use of pyridine-2,4- and -2,5-dicarboxylic acid amides.

Sources

- 1. 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ACETYLPYRIDINE-2-CARBOXYLIC ACID CAS#: 65184-39-6 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 5. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US5672614A - Pharmaceutical use of pyridine-2,4- and -2,5-dicarboxylic acid amides - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

5-Acetylpyridine-2-carboxylic acid synthesis route

An In-depth Technical Guide to the Synthesis of 5-Acetylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylpyridine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties that lend themselves to the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and limitations. The focus is on providing actionable insights for laboratory-scale synthesis, enabling researchers to make informed decisions based on precursor availability, desired scale, and safety considerations.

Introduction: The Significance of 5-Acetylpyridine-2-carboxylic Acid

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. The strategic placement of both an acetyl and a carboxylic acid group on this heterocycle, as in 5-acetylpyridine-2-carboxylic acid, offers two distinct and versatile functional handles for further chemical modification. The carboxylic acid at the 2-position can readily participate in amide bond formation, esterification, or serve as a coordinating group for metal complexes. Simultaneously, the acetyl group at the 5-position provides a site for a wide range of carbonyl chemistry, including reductions, oxidations, and carbon-carbon bond-forming reactions. This dual functionality makes 5-acetylpyridine-2-carboxylic acid a valuable intermediate in the synthesis of a diverse array of target molecules.[1]

Strategic Approaches to the Synthesis of 5-Acetylpyridine-2-carboxylic Acid

The synthesis of 5-acetylpyridine-2-carboxylic acid can be approached from several distinct strategic directions. The choice of a particular route is often dictated by the availability of starting materials, the desired scale of the reaction, and tolerance for specific reagents and reaction conditions. This guide will focus on the most practical and well-documented methods, providing a comparative analysis to aid in synthetic planning.

The primary retrosynthetic disconnections for 5-acetylpyridine-2-carboxylic acid suggest three main strategies:

-

Functionalization of a Pre-existing Pyridine Ring: This involves starting with a substituted pyridine and introducing the acetyl and carboxylic acid groups through a series of transformations.

-

Formation of the Pyridine Ring: This approach involves the construction of the heterocyclic core from acyclic precursors, with the desired substituents already in place or introduced during the cyclization process.

-

Modification of an Existing Pyridine-2-carboxylic Acid Derivative: This strategy starts with a readily available pyridine-2-carboxylic acid derivative and introduces the acetyl group at the 5-position.

This guide will primarily focus on the first and most common strategy, as it generally offers the most practical and efficient routes for laboratory-scale synthesis.

Synthesis Route I: Hydrolysis of 5-Acetyl-2-cyanopyridine

This is arguably one of the most direct and efficient routes to 5-acetylpyridine-2-carboxylic acid. The strategy relies on the synthesis of the cyanopyridine precursor, followed by a straightforward hydrolysis of the nitrile group to the carboxylic acid.

Rationale and Mechanistic Considerations

The nitrile group is a well-established synthetic equivalent of a carboxylic acid. Its hydrolysis, typically under acidic or basic conditions, proceeds through a carboxamide intermediate to furnish the desired carboxylic acid. This two-step approach (cyanation followed by hydrolysis) is often advantageous as the cyano group can be introduced under conditions that might not be compatible with a free carboxylic acid.

Synthesis of the 5-Acetyl-2-cyanopyridine Precursor

The key intermediate, 5-acetyl-2-cyanopyridine, can be prepared through various methods.[2][3][4] One common approach is the direct cyanation of a suitable pyridine derivative.[2]

Experimental Protocol: Hydrolysis of 5-Acetyl-2-cyanopyridine

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of 5-acetyl-2-cyanopyridine.

Materials:

-

5-Acetyl-2-cyanopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Hydrochloric Acid (HCl) solution (for pH adjustment)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-acetyl-2-cyanopyridine (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: This process is highly exothermic and should be performed in an ice bath with slow addition.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 3-4) using a concentrated NaOH solution, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-acetylpyridine-2-carboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Data Summary

| Parameter | Value | Reference |

| Starting Material | 5-Acetyl-2-cyanopyridine | [2][3] |

| Key Reagents | H₂SO₄, H₂O | |

| Typical Yield | High | |

| Purity | Good to Excellent after recrystallization |

Visualization of the Synthetic Pathway

Caption: Hydrolysis of 5-Acetyl-2-cyanopyridine.

Synthesis Route II: Oxidation of 5-Acetyl-2-methylpyridine

This route involves the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid, while leaving the acetyl group at the 5-position intact.

Rationale and Mechanistic Considerations

The oxidation of an alkyl side chain on an aromatic ring is a classic transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are commonly employed.[5][6] The challenge in this specific synthesis lies in achieving selective oxidation of the methyl group without affecting the acetyl group. The electron-withdrawing nature of the pyridine ring and the acetyl group can influence the reactivity of the methyl group.

Synthesis of the 5-Acetyl-2-methylpyridine Precursor

5-Acetyl-2-methylpyridine can be synthesized via several methods, including the Friedel-Crafts acylation of 2-picoline or a Grignard reaction on 5-methylpyridine-2-carbonitrile.[7]

Experimental Protocol: Oxidation of 5-Acetyl-2-methylpyridine

This protocol provides a general method for the oxidation of 5-acetyl-2-methylpyridine using potassium permanganate.

Materials:

-

5-Acetyl-2-methylpyridine

-

Potassium Permanganate (KMnO₄)

-

Water (H₂O)

-

Sodium Bisulfite (NaHSO₃) or Oxalic Acid (for quenching)

-

Hydrochloric Acid (HCl) (for acidification)

-

Sodium Hydroxide (NaOH) (for pH adjustment)

-

Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 5-acetyl-2-methylpyridine (1.0 eq) in water. Gentle heating may be required.

-

Slowly add a solution of potassium permanganate (excess, e.g., 3-4 eq) in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

-

Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂).

-

After the reaction is complete (as indicated by TLC or the persistence of the purple color), cool the mixture to room temperature.

-

Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite or oxalic acid until the purple color disappears and the MnO₂ is reduced.

-

Filter the mixture to remove the manganese salts.

-

Wash the filter cake with hot water.

-

Combine the filtrate and washings, and acidify with concentrated HCl to a pH of approximately 3-4 to precipitate the product.

-

Collect the precipitated 5-acetylpyridine-2-carboxylic acid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 5-Acetyl-2-methylpyridine | [7] |

| Key Reagents | KMnO₄, H₂O | [5] |

| Typical Yield | Moderate to Good | |

| Purity | Good after recrystallization |

Visualization of the Synthetic Pathway

Caption: Oxidation of 5-Acetyl-2-methylpyridine.

Alternative and Less Common Synthetic Routes

While the two routes detailed above are the most practical for many applications, other synthetic strategies exist. These are often more complex or less efficient but may be necessary depending on the availability of starting materials.

Carboxylation of a Grignard Reagent

This approach would involve the formation of a Grignard reagent from a 5-acetyl-2-halopyridine, followed by quenching with carbon dioxide.[8][9]

Challenges:

-

The acetyl group is incompatible with Grignard reagents and would need to be protected (e.g., as a ketal) before the formation of the organometallic species.

-

The synthesis of the 5-acetyl-2-halopyridine precursor may not be straightforward.

Friedel-Crafts Acylation of Pyridine-2-carboxylic Acid

Direct Friedel-Crafts acylation of the pyridine ring is notoriously difficult due to the deactivating effect of the nitrogen atom, which can also coordinate to the Lewis acid catalyst.[10][11][12][13] Acylation of pyridine-2-carboxylic acid would be even more challenging due to the presence of a second deactivating group. Therefore, this is not a recommended synthetic route.

Conclusion and Future Perspectives

The synthesis of 5-acetylpyridine-2-carboxylic acid is most effectively achieved through a multi-step sequence involving either the hydrolysis of 5-acetyl-2-cyanopyridine or the oxidation of 5-acetyl-2-methylpyridine. The choice between these routes will depend on the specific circumstances of the researcher, including the availability and cost of the starting materials and the desired scale of the synthesis.

Future research in this area may focus on the development of more efficient and environmentally friendly catalytic methods for the selective oxidation of the methyl group in 5-acetyl-2-methylpyridine, potentially avoiding the use of stoichiometric amounts of strong oxidizing agents. Additionally, novel methods for the direct C-H activation and carboxylation of the pyridine ring could provide more atom-economical routes to this valuable building block.

References

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC. (n.d.). PubMed Central.

- 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5. (n.d.). ChemicalBook.

- An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. (n.d.). Benchchem.

- Efficient Organic Synthesis with Pyridine-2,5-dicarboxylic Acid. (n.d.).

- The Pivotal Role of 5-Acetyl-2-methylpyridine in Pyridine Chemistry: A Technical Guide. (n.d.). Benchchem.

- Preparation of Cyanopyridines by Direct Cyanation. (n.d.).

- Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters. (2019, September 19). ACS Publications.

- Synthesis of Novel Derivatives of Pyridine‐2,6‐dicarboxylic Acid. (n.d.). Taylor & Francis Online.

- Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC. (2019, September 20). NIH.

- Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube.

- FRIEDEL AND CRAFTS' REACTION IN THE PYRIDINE SERIES | Journal of the American Chemical Society. (n.d.). ACS Publications.

- 5-Acetyl-2-cyanopyridine. (n.d.). Synchem.

- 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979. (n.d.). PubChem.

- Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2015, August 6). ResearchGate.

- 20.5: Preparing Carboxylic Acids. (2020, September 24). Chemistry LibreTexts.

- 20.5: Preparing Carboxylic Acids. (2021, January 19). Chemistry LibreTexts.

- 5-Acetyl-2-cyanopyridine | 249583-84-4. (n.d.). ChemicalBook.

- Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. (2015, August 7). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. synchem.de [synchem.de]

- 4. 5-Acetyl-2-cyanopyridine | 249583-84-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

5-Acetylpyridine-2-carboxylic acid structural analogs

An In-Depth Technical Guide to the Structural Analogs of 5-Acetylpyridine-2-carboxylic Acid for Drug Discovery

Abstract

The pyridine carboxylic acid moiety is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for the development of a plethora of therapeutic agents.[1][2] This guide focuses on the structural analogs of 5-acetylpyridine-2-carboxylic acid, a specific exemplar of this chemical class. We will explore the synthetic strategies for molecular diversification, delve into the critical structure-activity relationships (SAR) that govern biological function, and provide detailed protocols for evaluating these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel enzyme inhibitors, anticancer agents, and other therapeutics.

The 5-Acetylpyridine-2-carboxylic Acid Scaffold: A Foundation for Discovery

5-Acetylpyridine-2-carboxylic acid (also known as 5-acetylpicolinic acid) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at position 2 and an acetyl group at position 5.[3] While this specific molecule is a valuable chemical intermediate, its true power in drug discovery lies in the broader family of its structural analogs.[4] Pyridine carboxylic acid isomers and their derivatives have given rise to drugs for a vast range of conditions, including cancer, tuberculosis, diabetes, and HIV/AIDS.[1][5][6]

The scaffold's utility stems from several key features:

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a site for metal coordination, crucial for interacting with biological targets.

-

The Carboxylic Acid Group: Provides a key interaction point, often forming salt bridges or coordinating with metal ions within enzyme active sites.[1]

-

Multiple Substitution Points: The pyridine ring and its substituents offer numerous vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will systematically explore how modifications at these positions influence biological activity, providing a rational framework for analog design.

Synthetic Strategies for Analog Development

The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. A common approach begins with a commercially available pyridine carboxylic acid precursor, which is then elaborated to introduce the desired functionality.

General Synthesis Workflow

A representative synthetic pathway involves the acylation of a pyridine ring, followed by functional group interconversion. For instance, 2-acetylpyridine can be synthesized from 2-pyridine carboxylic acid via the formation of an acyl chloride, followed by condensation and subsequent hydrolysis/decarboxylation steps.[7]

Caption: Generalized workflow for the synthesis of acetylpyridine derivatives.

Protocol: Synthesis of 2-Pyridinecarbonyl Chloride (Acyl Chloride Formation)

This protocol outlines the initial activation of the carboxylic acid, a critical first step for many subsequent modifications.[7]

Materials:

-

2-Pyridine carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalyst)

-

Toluene (solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-pyridine carboxylic acid (1 equivalent).

-

Add toluene as the solvent (5-10 times the weight of the starting material).

-

Add a catalytic amount of DMF (1-6% of the starting material weight).

-

Begin stirring the suspension and gently warm to 55-65°C using a heating mantle.

-

Slowly add thionyl chloride (1.0 to 1.5 molar equivalents) dropwise to the mixture.

-

After the addition is complete, increase the temperature to bring the reaction to reflux. Maintain reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 2-pyridinecarbonyl chloride can often be used directly in the next synthetic step without further purification.

Structural Analogs as Potent Enzyme Inhibitors

A primary application of pyridine carboxylic acid derivatives is in the discovery of novel enzyme inhibitors.[1] The scaffold's inherent chemical properties make it an ideal starting point for targeting a wide array of enzymes, including kinases, demethylases, cyclooxygenases, and metalloproteases.[1][8]

Mechanism and Structure-Activity Relationships (SAR)

The inhibitory activity of these analogs is governed by specific interactions with the enzyme's active site. The carboxylic acid is a key pharmacophore, often chelating essential metal ions or forming strong hydrogen bonds with active site residues.[1]

Key SAR Insights:

-

Carboxylic Acid Moiety: Substitution of the carboxylic acid with an ester or tetrazole often leads to a complete loss of binding, highlighting the essential role of this group in anchoring the ligand.[9]

-

Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring are critical for modulating potency and selectivity.

-

Halogens (Cl, F, Br): Can increase activity, but this is dependent on their size and electrophilic character. Larger halogens may introduce steric clashes, decreasing potency.[10]

-

Alkyl/Aryl Groups: Can be used to probe hydrophobic pockets within the active site.

-

Hydrogen Bond Donors/Acceptors: Introducing groups like amines or hydroxyls can form additional beneficial interactions with the protein. The presence of H-donor groups has been shown to be important for antiproliferative activity.[10]

-

Caption: Key interactions between a pyridine carboxylic acid analog and an enzyme active site.

Data Summary: Enzyme Inhibition

The table below summarizes the activity of various pyridine carboxylic acid derivatives against different enzyme targets, showcasing the scaffold's versatility.

| Analog Scaffold | Target Enzyme | Reported Activity | Reference(s) |

| Nicotinamide Derivatives | RIPK1 Kinase | Potent Inhibition | [8] |

| Pyridine Carbonyl Derivatives | TRPC6 | Nanomolar Potency | [1] |

| Amino Nicotinic Acids | DHODH | Inhibition | [8] |

| 2-Pyridylacetic acid | α-amylase, Carboxypeptidase A | Strongest Inhibition in Series | [11] |

| General Pyridine Carboxylics | Histone Demethylase | Inhibition | [1] |

| General Pyridine Carboxylics | Bcr-Abl Tyrosine Kinase | Inhibition | [1] |

Application in Oncology: Anticancer Activity

Building on their role as enzyme inhibitors, many analogs of 5-acetylpyridine-2-carboxylic acid exhibit potent antiproliferative activity against various cancer cell lines.[12][13] This is often achieved by targeting kinases or other signaling proteins crucial for cancer cell growth and survival.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for potential anticancer compounds.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for an MTT cytotoxicity assay.

Data Summary: Anticancer Activity

Metal complexes of pyridine carboxylic acids have shown particularly promising anticancer activities.

| Compound/Complex | Cell Line | IC₅₀ Value (µM) | Reference(s) |

| Complex Ⅵ [ZnC₁₄H₁₀N₂O₁₀] | SMMC-7721 (Hepatocellular Carcinoma) | 21.80 | [13][15] |

| Complex Ⅰ-Ⅴ | SMMC-7721 (Hepatocellular Carcinoma) | Low to Medium Activity | [13][15] |

| Schiff base complexes of 2-acetylpridine | MCF-7 (Breast Cancer) | Low Cytotoxicity | [14][16] |

Future Outlook and Conclusion

The 5-acetylpyridine-2-carboxylic acid scaffold and its analogs represent a fertile ground for drug discovery. The wealth of research demonstrates their potential as potent and selective modulators of various biological targets.[1][5] Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets responsible for the observed anticancer effects.

-

ADMET Optimization: Modifying analog structures to improve their absorption, distribution, metabolism, excretion, and toxicity profiles.

-

Exploration of Novel Analogs: Synthesizing new derivatives, such as sulfobetaines or fused heterocyclic systems, to explore new chemical space and biological activities.[17][18]

References

-

Title: Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes Source: PubMed URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC - PubMed Central URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Semantic Scholar URL: [Link]

-

Title: Biologically active pyridine carboxylic acid derived enzyme inhibitors... Source: ResearchGate URL: [Link]

-

Title: Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity Source: PMC - NIH URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: OUCI URL: [Link]

-

Title: Pyridine carboxylic acid derivatives in drug development pipeline. Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: 4-Acetylpyridine (CAS 1122-54-9): A Key Pyridine Derivative for Organic Synthesis & Pharmaceutical Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: ACS Publications URL: [Link]

-

Title: Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: 5-Acetylpyridine-2-carboxylic acid Source: PubChem URL: [Link]

-

Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]

- Title: A kind of preparation method of 2- acetylpyridine Source: Google Patents URL

-

Title: Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists Source: ResearchGate URL: [Link]

-

Title: Structure Activity Relationship of USP5 Allosteric Inhibitors Source: bioRxiv URL: [Link]

-

Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI URL: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors [ouci.dntb.gov.ua]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jcmimagescasereports.org [jcmimagescasereports.org]

- 14. japsonline.com [japsonline.com]

- 15. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profiling of 5-Acetylpyridine-2-carboxylic Acid

Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a novel compound is a critical first step. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, the therapeutic potential of a drug candidate. This guide addresses a common challenge faced by researchers: the scarcity of comprehensive, publicly available data for promising yet under-characterized molecules. Our subject, 5-Acetylpyridine-2-carboxylic acid (CAS: 65184-39-6), is one such compound. While its structural motifs—a pyridine ring and a carboxylic acid—are common in pharmaceuticals, detailed solubility data remains elusive.

This document, therefore, deviates from a simple data sheet. Instead, it serves as an in-depth technical guide for the research scientist. It is designed to empower you with the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize the solubility of 5-Acetylpyridine-2-carboxylic acid and similar novel compounds. We will delve into the theoretical underpinnings of its expected solubility, provide step-by-step methodologies for both thermodynamic and kinetic solubility assessment, and discuss the analytical techniques essential for accurate quantification. This guide is built on the principles of scientific integrity, providing a self-validating framework for generating reliable and reproducible solubility data.

Physicochemical Profile of 5-Acetylpyridine-2-carboxylic Acid

A foundational understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of 5-Acetylpyridine-2-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | PubChem[1] |

| Molecular Weight | 165.15 g/mol | PubChem[1] |

| Melting Point | 179-180 °C | ChemicalBook[2] |

| Boiling Point | 143-145 °C (at 5 Torr) | ChemicalBook[2] |

| Predicted pKa | 3.14 ± 0.10 | ChemicalBook[2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

The structure of 5-Acetylpyridine-2-carboxylic acid, featuring a hydrophilic carboxylic acid group and a moderately polar pyridine ring, alongside a more nonpolar acetyl group, suggests a nuanced solubility profile. The low predicted pKa indicates that it is a relatively strong organic acid, a factor that will significantly influence its aqueous solubility as a function of pH.

Theoretical Considerations for Solubility

The solubility of 5-Acetylpyridine-2-carboxylic acid is governed by the interplay of its functional groups with the solvent.

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This suggests that the compound should exhibit reasonable solubility in these solvents. The solubility in water is expected to be highly pH-dependent. At pH values significantly below the pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them as effectively as protic solvents. Good solubility is anticipated due to dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solid.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and pyridine moieties, very limited solubility is expected in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol outlines a robust method for its determination.

Principle: The Shake-Flask Method (ICH Guideline Compliant)

The gold-standard "shake-flask" method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation: Accurately weigh an amount of 5-Acetylpyridine-2-carboxylic acid that is in clear excess of its expected solubility into a glass vial.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C). Allow the mixture to equilibrate for at least 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

-

Sample Preparation for Analysis: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered solution with the mobile phase to be used in the analytical method to bring the concentration within the calibration range. Analyze the diluted sample using a validated analytical method.

Analytical Method Development for Quantification

A reliable and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for 5-Acetylpyridine-2-carboxylic acid, given its chromophores.

HPLC-UV Method

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration.

-

Starting Conditions (to be optimized):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid is a common starting point for pyridine carboxylic acids. The acid in the mobile phase ensures the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: A UV scan of a dilute solution of 5-Acetylpyridine-2-carboxylic acid should be performed to determine the wavelength of maximum absorbance (λmax). Based on the structure, a λmax in the range of 260-280 nm is expected. Carboxylic acids themselves typically absorb weakly around 200-215 nm, but the conjugated pyridine and acetyl groups will shift this to a more useful wavelength.[3][4]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Method Validation

The chosen analytical method must be validated for linearity, accuracy, and precision.

-

Calibration Curve: Prepare a series of standard solutions of 5-Acetylpyridine-2-carboxylic acid of known concentrations in the mobile phase. Inject these standards into the HPLC system and plot the peak area versus concentration. The relationship should be linear with a correlation coefficient (R²) > 0.999.

-

Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these samples in replicate (n=3-5) to determine the accuracy (% recovery) and precision (% relative standard deviation).

Kinetic Solubility Assessment

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative to thermodynamic solubility. It assesses the precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.

Experimental Workflow

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol

-

Stock Solution: Prepare a 10 mM stock solution of 5-Acetylpyridine-2-carboxylic acid in 100% DMSO.

-

Dilution: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Analysis: The amount of dissolved compound can be determined by several methods:

-

Direct UV Reading: For compounds with sufficient UV absorbance, the concentration can be determined by measuring the absorbance in the supernatant after centrifugation of the plate.

-

Turbidimetric Measurement: A nephelometer can be used to measure the extent of precipitation.

-

HPLC-UV Analysis: For the most accurate results, the plate is centrifuged, and an aliquot of the supernatant is analyzed by the validated HPLC-UV method described previously.

-

Data Presentation and Interpretation

All solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example Data Table for Thermodynamic Solubility of 5-Acetylpyridine-2-carboxylic Acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | Experimental Value | Calculated Value |

| Water | 37 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Table 3: Example Data Table for Kinetic Solubility of 5-Acetylpyridine-2-carboxylic Acid

| Buffer System | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 2 | 25 | Experimental Value |

| Simulated Gastric Fluid | 2 | 37 | Experimental Value |

| Simulated Intestinal Fluid | 2 | 37 | Experimental Value |

Conclusion: A Framework for Informed Decision-Making

References

-

PubChem. 5-Acetylpyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Acetylpyridine-2-carboxylic Acid

Introduction

5-Acetylpyridine-2-carboxylic acid is a substituted pyridine derivative featuring both a carboxylic acid and a ketone functional group. This bifunctionality makes it a valuable building block in medicinal chemistry and materials science. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide provides a detailed analysis of the expected spectroscopic data for this molecule, grounded in fundamental principles and comparative data, offering researchers a robust framework for its identification and characterization. The molecular formula of 5-acetylpyridine-2-carboxylic acid is C₈H₇NO₃, with a corresponding molecular weight of approximately 165.15 g/mol .[1]

Workflow for Spectroscopic Analysis

A systematic approach is critical for the unambiguous identification of a chemical compound. The following workflow outlines the logical sequence of experiments and data interpretation for characterizing 5-acetylpyridine-2-carboxylic acid.

Caption: A typical workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight of a compound and gaining insight into its structural components through fragmentation analysis.

Expertise & Experience: The Rationale Behind MS

For a molecule like 5-acetylpyridine-2-carboxylic acid, Electron Ionization (EI) is a standard method. The high energy of EI induces fragmentation, which can be highly informative. The stability of the pyridine ring and the formation of stable acylium ions are expected to dominate the fragmentation pattern.[2] The molecular ion peak (M⁺) is expected to be clearly visible, confirming the compound's elemental composition.

Expected Mass Spectrum Data

The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

| m/z (Predicted) | Ion Fragment | Interpretation |

| 165 | [C₈H₇NO₃]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight. |

| 148 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group, a common fragmentation pathway for carboxylic acids.[3] |

| 120 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical, resulting in an acetylpyridine cation. |

| 43 | [CH₃CO]⁺ | Cleavage of the bond between the acetyl group and the pyridine ring, forming a stable acetyl acylium ion. This is often a prominent peak for methyl ketones.[4][5] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization: The probe is heated under vacuum to vaporize the sample into the gas phase.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺).

-

Fragmentation: Excess energy imparted during ionization causes the M⁺ to break into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid and non-destructive identification of functional groups. The spectrum of 5-acetylpyridine-2-carboxylic acid is expected to be rich with characteristic absorption bands.

Expertise & Experience: Interpreting Vibrational Modes